molecular formula C18H17N3O4 B3867327 2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

Cat. No. B3867327
M. Wt: 339.3 g/mol
InChI Key: LMQGXMTZMMAZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine, commonly known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. Its chemical structure is similar to that of LSD, but it is much more potent and has a shorter duration of action. NBOMe has gained popularity in recent years as a recreational drug due to its psychedelic effects. However, its potential as a research tool in the field of neuroscience and pharmacology is also being explored.

Mechanism of Action

The mechanism of action of NBOMe is similar to that of LSD, but it is much more potent. NBOMe binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in the psychedelic effects experienced by users. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
NBOMe has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses.

Advantages and Limitations for Lab Experiments

One advantage of using NBOMe in lab experiments is its potency. It requires much smaller doses than other compounds to produce the desired effects, which can be useful in studies where minimizing the amount of compound used is important. However, its potency can also be a limitation, as it can be difficult to control the dose and ensure the safety of test subjects. Additionally, NBOMe has a short duration of action, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on NBOMe. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its use in studying the structure and function of the 5-HT2A receptor, which could lead to the development of new drugs that target this receptor. Additionally, more research is needed to understand the long-term effects of NBOMe use and its potential for abuse.

Scientific Research Applications

NBOMe has shown potential as a research tool in the field of neuroscience and pharmacology. It has been used to study the mechanism of action of serotonin receptors, specifically the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. NBOMe is a selective agonist of the 5-HT2A receptor and has been used to investigate the receptor's structure and function.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-21(23)16-8-18-17(24-11-25-18)7-13(16)9-19-6-5-12-10-20-15-4-2-1-3-14(12)15/h1-4,7-8,10,19-20H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQGXMTZMMAZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNCCC3=CNC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.